molecular formula C17H11ClF3N3O3 B3036203 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 339016-71-6

1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3036203
CAS No.: 339016-71-6
M. Wt: 397.7 g/mol
InChI Key: FKIBIXWKKZZRDG-UHFFFAOYSA-N
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Description

1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. Its unique structure, characterized by a pyrrole and pyridine ring substituted with various functional groups, offers fascinating chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps. A common synthetic route starts with the preparation of the pyrrole ring through a condensation reaction involving suitable precursors. The introduction of the pyridinyl moiety is typically achieved via nucleophilic substitution reactions. The specific steps are:

  • Formation of Pyrrole Core: A condensation reaction between a substituted aniline and a 1,4-dicarbonyl compound under acidic conditions.

  • Introduction of Pyridine Moiety: Nucleophilic substitution involving the chloro-substituted pyridine derivative.

  • Final Assembly: The compound is finalized through various functional group interconversions and protection/deprotection steps under controlled conditions.

Industrial Production Methods: Large-scale production requires optimization for yield and purity. The industrial method often involves continuous flow reactions with optimized catalysts to enhance efficiency. Purification techniques such as recrystallization and chromatography ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrrole ring, forming various N-oxide derivatives.

  • Reduction: Reduction reactions often target the nitro or carbonyl functionalities, yielding amines and alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogens and methoxy groups.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Alkyl halides, Grignard reagents

Major Products: Reactions typically yield a variety of derivatives with altered electronic and steric properties, such as halo-substituted pyrroles, N-oxides, and reduced amines.

Scientific Research Applications

Chemistry: The compound’s unique reactivity makes it a valuable building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological studies, this compound is explored for its potential as an enzyme inhibitor, given its ability to interact with active sites in proteins. Its structural motifs are being studied for their role in modulating biological activity.

Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable feature in medicinal chemistry.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its functional groups allow for further chemical modifications, making it a versatile precursor in material science.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl and methoxy groups contribute to its binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of kinases and proteases by binding to the active sites.

  • Receptors: Modulation of receptor-ligand interactions, particularly in G-protein coupled receptors.

The pyrrole and pyridine rings offer π-π stacking and hydrogen bonding opportunities, crucial for the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-2-pyrrolidinone

  • 3-chloro-5-(trifluoromethyl)pyridine

  • N-(4-methoxyphenyl)-3-chloropicolinamide

This compound’s unique structure and reactivity highlight its potential as a valuable entity in both research and industrial applications. Its versatility continues to inspire ongoing studies in various scientific fields.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c1-27-11-4-2-9(3-5-11)12-7-14(25)24(16(12)26)23-15-13(18)6-10(8-22-15)17(19,20)21/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIBIXWKKZZRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

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